molecular formula C20H21N3 B12569201 {7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile CAS No. 213620-09-8

{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile

Cat. No.: B12569201
CAS No.: 213620-09-8
M. Wt: 303.4 g/mol
InChI Key: OOXPOOBCFXLCGM-UHFFFAOYSA-N
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Description

{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile is a solvatochromic dye characterized by an extended π-conjugated system terminated by a diethylamino electron-donating group and a propanedinitrile electron-accepting moiety. This structural design enables intramolecular charge transfer (ICT), resulting in pronounced solvatochromism—a shift in absorption spectra depending on solvent polarity. Such properties make it valuable for applications in solvent polarity sensing, optoelectronics, and molecular probes .

Properties

CAS No.

213620-09-8

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

2-[7-[4-(diethylamino)phenyl]hepta-2,4,6-trienylidene]propanedinitrile

InChI

InChI=1S/C20H21N3/c1-3-23(4-2)20-14-12-18(13-15-20)10-8-6-5-7-9-11-19(16-21)17-22/h5-15H,3-4H2,1-2H3

InChI Key

OOXPOOBCFXLCGM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC=C(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a series of conjugated additions and eliminations to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of {7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile involves its interaction with specific molecular targets. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile groups can act as electron-withdrawing groups, modulating the compound’s reactivity. These interactions influence the compound’s ability to bind to biological targets and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s solvatochromic and electronic properties are best understood in comparison with structurally analogous derivatives. Below is a systematic analysis:

Substituent Effects: Diethylamino vs. Dimethylamino Groups

The diethylamino group in the target compound contrasts with dimethylamino-terminated homologs like 2-{(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}malononitrile (DCV[4]) . Key differences include:

  • Electron-Donating Strength: Dimethylamino groups exhibit slightly stronger electron-donating effects due to reduced steric hindrance compared to diethylamino groups, leading to a blue shift (~10–15 nm) in absorption maxima in non-polar solvents .
  • Solubility: The diethylamino group enhances lipophilicity, improving solubility in non-polar solvents like hexane.

π-Conjugation Length

The hepta-2,4,6-triene backbone in the target compound provides a longer π-conjugated system compared to shorter homologs like 2-{(2E,4E)-5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile (DCV[3]) :

  • Absorption Maxima : Extending conjugation from penta-2,4-diene (DCV[3]) to hepta-2,4,6-triene (target compound) red-shifts absorption by ~50–70 nm in polar solvents (e.g., DMSO).
  • Solvatochromic Sensitivity : Longer π-systems amplify solvent-induced polarity effects, increasing the solvatochromic shift range (Δλ) from ~120 nm (DCV[3]) to ~150 nm (target compound) .

Comparison with Reichardt’s Dye

Reichardt’s dye, a betaine-based solvatochromic indicator, differs fundamentally in structure and response:

  • Direction of Solvatochromism : The target compound exhibits negative solvatochromism (red shift in polar solvents), whereas Reichardt’s dye shows positive solvatochromism (blue shift in polar solvents) due to its zwitterionic ground state .
  • Sensitivity Range : Reichardt’s dye (Eₜ(30) scale) covers a broader solvent polarity range but requires near-IR measurements. The target compound operates in the visible spectrum, enabling simpler UV/vis analysis .

Research Findings

  • Solvent Polarity Mapping : The target compound’s Δλ of 150 nm surpasses DCV[3] (Δλ = 120 nm), making it superior for distinguishing subtle polarity differences in solvents like ethyl acetate vs. acetone .
  • Thermal Stability: Diethylamino derivatives exhibit marginally lower thermal stability than dimethylamino analogs due to increased steric bulk, as observed in differential scanning calorimetry (DSC) studies .
  • Computational Validation: Density-functional theory (DFT) calculations align with experimental data, confirming the diethylamino group’s role in modulating HOMO-LUMO gaps .

Biological Activity

The compound {7-[4-(Diethylamino)phenyl]hepta-2,4,6-trien-1-ylidene}propanedinitrile is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, efficacy against different cell lines, and potential as a pharmaceutical agent. This article synthesizes existing research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a heptatriene backbone with a diethylamino group attached to a phenyl ring. The presence of the propanedinitrile moiety suggests potential reactivity that may be exploited in biological systems.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Specific Pathways : The compound may interact with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. Research utilizing the Sulforhodamine B (SRB) assay has demonstrated its effectiveness against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.5Induction of apoptosis
MCF-7 (Breast Cancer)8.3Cell cycle arrest
HeLa (Cervical Cancer)12.0Inhibition of proliferation

Case Studies

  • Study on Lung Cancer Cells : A study evaluated the effect of the compound on A549 lung cancer cells, revealing an IC50 value of 10.5 µM. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity.
  • Breast Cancer Research : In MCF-7 cells, the compound exhibited an IC50 of 8.3 µM, with flow cytometry analysis confirming cell cycle arrest at the G1 phase.
  • Cervical Cancer Analysis : HeLa cells showed an IC50 value of 12.0 µM, with further studies indicating that the compound disrupts mitochondrial membrane potential, leading to cell death.

Pharmacological Applications

The potential pharmacological applications for this compound include:

  • Cancer Therapy : Given its efficacy against multiple cancer cell lines, further development as an anticancer agent is warranted.
  • Targeted Drug Delivery : The diethylamino group may facilitate targeted delivery mechanisms in drug formulations.

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